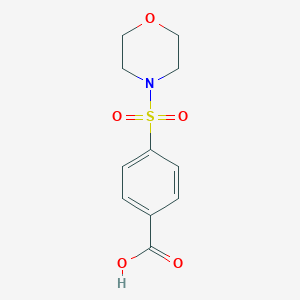
4-(Morpholine-4-sulfonyl)-benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(Morpholine-4-sulfonyl)-benzoic acid derivatives can be achieved through green, one-pot procedures. Electrochemical synthesis has been demonstrated as a viable method, where electrochemical oxidation of 4-morpholinoaniline in the presence of arenesulfinic acids at a carbon electrode in aqueous solution leads to the formation of 4-morpholino-2-(arylsulfonyl)benzenamines. This process involves the Michael type addition reaction and an EC mechanism, highlighting an eco-friendly approach to synthesizing these compounds (Nematollahi & Esmaili, 2010). Additionally, methods using water and sodium carbonate as HCl scavengers have been reported, further emphasizing the focus on environmentally friendly synthesis routes (Almarhoon et al., 2019).
Molecular Structure Analysis
The molecular structure of these compounds has been elucidated through various techniques, including X-ray crystallography and NMR spectroscopy. Studies have revealed that these compounds can form cyclic heterotetrameric and low-dimensional hydrogen-bonded polymeric structures, indicating a significant degree of molecular interaction and complexity (Smith & Lynch, 2016).
Chemical Reactions and Properties
4-(Morpholine-4-sulfonyl)-benzoic acid derivatives undergo various chemical reactions, including sulfonylation, which has been achieved through copper-mediated direct ortho C-H bond sulfonylation, demonstrating excellent regioselectivity and yields (Liu et al., 2015). These reactions are pivotal for the functionalization and further development of these compounds for various applications.
Physical Properties Analysis
The physical properties of 4-(Morpholine-4-sulfonyl)-benzoic acid derivatives, such as their solubility and crystalline structure, play a crucial role in their potential applications. The morpholinium salts of ring-substituted benzoic acid analogues have been studied for their hydrogen-bonded crystal structures, indicating diverse secondary structure generation based on the interactive substituent groups (Smith & Lynch, 2016).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the sulfonamide and sulfonyl groups present in these compounds. Studies on the dynamic NMR spectroscopic study of the ring inversion in N-sulfonyl morpholines have provided insights into the effect of exocyclic conjugation on the inversion of the morpholine ring, highlighting the intricate chemical behavior of these molecules (Modarresi-Alam et al., 2009).
Scientific Research Applications
Analytical and Environmental Applications
Analytical Methods for Antioxidant Activity : The study of antioxidants is crucial in various scientific domains, including food engineering, medicine, and pharmacy. Analytical methods like ORAC, HORAC, TRAP, TOSC, CUPRAC, FRAP, and electrochemical (bio)sensors are pivotal in determining the antioxidant capacity of compounds. These methods rely on spectrophotometry and are applicable in analyzing complex samples, potentially including derivatives of 4-(Morpholine-4-sulfonyl)-benzoic acid in environmental samples or products (I. Munteanu & C. Apetrei, 2021).
Degradation of Environmental Pollutants : Advanced Oxidation Processes (AOPs) are used to treat recalcitrant compounds in the environment, such as pharmaceuticals. The study of degradation pathways, by-products, and biotoxicity of compounds like acetaminophen can provide insights into the environmental impact and treatment efficacy of similar compounds, including 4-(Morpholine-4-sulfonyl)-benzoic acid (Mohammad Qutob et al., 2022).
Potential Pharmacological Applications
Morpholine Derivatives : Morpholine, a structural component of 4-(Morpholine-4-sulfonyl)-benzoic acid, is present in various pharmacologically active compounds. Morpholine derivatives have been explored for their broad spectrum of pharmacological activities, indicating that 4-(Morpholine-4-sulfonyl)-benzoic acid could potentially be utilized in designing novel therapeutic agents (M. Asif & M. Imran, 2019).
Immunotoxicity and Environmental Chemicals : Studies on the immunotoxicity of perfluoroalkyl acids highlight the importance of understanding the biological effects of environmental chemicals, including their interaction with receptors like PPARα. This research area might be relevant for assessing the biological interactions and potential toxicological impacts of 4-(Morpholine-4-sulfonyl)-benzoic acid and its derivatives (J. DeWitt et al., 2009).
Future Directions
properties
IUPAC Name |
4-morpholin-4-ylsulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO5S/c13-11(14)9-1-3-10(4-2-9)18(15,16)12-5-7-17-8-6-12/h1-4H,5-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXVSENNUSQCOL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20339884 | |
| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Morpholine-4-sulfonyl)-benzoic acid | |
CAS RN |
10252-82-1 | |
| Record name | 4-(Morpholine-4-sulfonyl)-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20339884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(morpholine-4-sulfonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


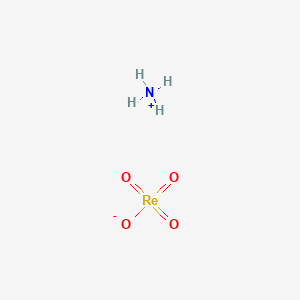
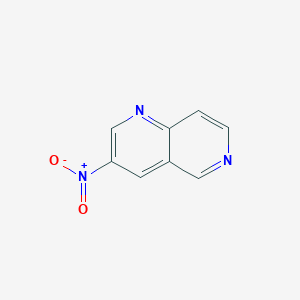
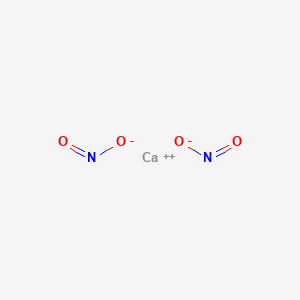
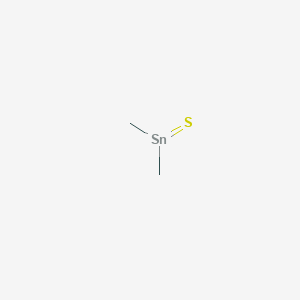
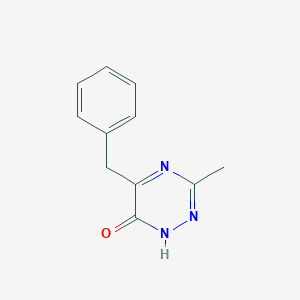
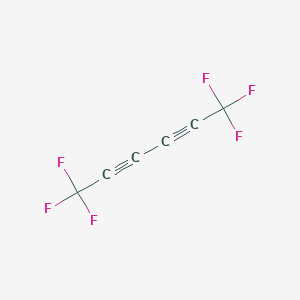
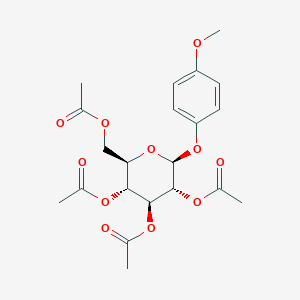
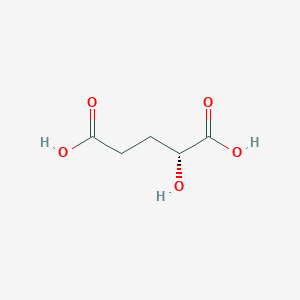
![2-[2-(1H-imidazol-2-yl)ethyl]-1H-imidazole](/img/structure/B77620.png)
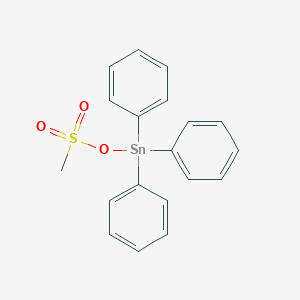
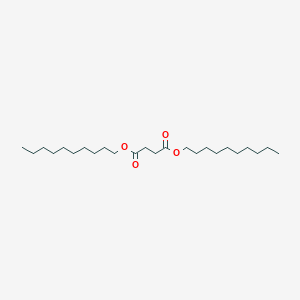
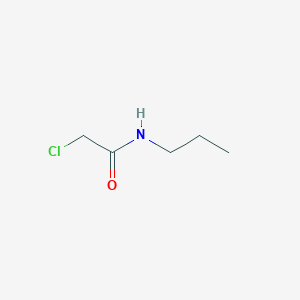
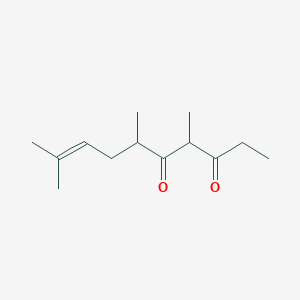
![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B77634.png)